4-Chloro-6-(2,6-difluorophenyl)-2-methylpyrimidine
Description
4-Chloro-6-(2,6-difluorophenyl)-2-methylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with chlorine, fluorine, and methyl groups
Properties
IUPAC Name |
4-chloro-6-(2,6-difluorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2/c1-6-15-9(5-10(12)16-6)11-7(13)3-2-4-8(11)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZYRGKOCVBDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,6-difluorophenyl)-2-methylpyrimidine typically involves the reaction of 2,6-difluoroaniline with appropriate pyrimidine precursors under controlled conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2,6-difluorophenyl)-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
This compound is primarily explored as a pharmacophore in drug design, especially for developing kinase inhibitors. Kinases are crucial enzymes involved in many cellular processes, and their inhibition can lead to therapeutic effects in diseases such as cancer and autoimmune disorders. For instance, the compound's structural similarities to known kinase inhibitors suggest it may selectively inhibit specific kinases, which is essential for targeted cancer therapies.
Case Study: Kinase Inhibition
In a study examining various pyrimidine derivatives, 4-Chloro-6-(2,6-difluorophenyl)-2-methylpyrimidine demonstrated promising results in inhibiting certain kinases involved in tumor proliferation. The binding affinity and selectivity were evaluated through biochemical assays, showing that this compound could potentially lead to the development of new anticancer drugs.
Enzyme Inhibition and Protein-Ligand Interactions
In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its mechanism of action typically involves binding to specific active sites of enzymes or receptors, thereby blocking substrate access.
Case Study: Enzyme Interaction
Research focusing on the inhibition of a particular enzyme involved in inflammatory pathways revealed that this compound effectively reduced enzyme activity by over 70% at micromolar concentrations. This finding highlights its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2,6-difluorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and blocking substrate access . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in kinase inhibition.
Thieno[3,2-d]pyrimidine: Shares the pyrimidine core and is used in similar research contexts.
Uniqueness
4-Chloro-6-(2,6-difluorophenyl)-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields.
Biological Activity
4-Chloro-6-(2,6-difluorophenyl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H8ClF2N3
- Molecular Weight : 233.64 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, particularly those associated with the NF-kB signaling pathway. This inhibition can lead to reduced inflammation and cellular stress responses.
- Cell Viability and Apoptosis : Studies indicate that this compound affects cell viability in various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the efficacy of this compound against MCF-7 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of 18 µM, comparable to established chemotherapeutic agents like Olaparib .
- Inflammation Modulation : Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases.
- Antiviral Mechanism : A series of derivatives were tested for their antiviral properties against HIV. Modifications to the chemical structure significantly enhanced antiviral activity, with some derivatives showing EC50 values as low as 2 nM, indicating a strong potential for further development as antiviral agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
